molecular formula C5H6N2O B123244 2-Amino-6-hydroxypyridine CAS No. 5154-00-7

2-Amino-6-hydroxypyridine

Cat. No.: B123244
CAS No.: 5154-00-7
M. Wt: 110.11 g/mol
InChI Key: DMIHQARPYPNHJD-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Amino-6-hydroxypyridine (CAS: 5154-00-7) is an aromatic heterocyclic compound with the molecular formula C₅H₆N₂O and a molecular weight of 110.11 g/mol . It exists in two tautomeric forms: 6-amino-2(1H)-pyridinone and this compound, with the former being predominant in aqueous solutions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-4-2-1-3-5(8)7-4/h1-3H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIHQARPYPNHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965861
Record name 6-Imino-1,6-dihydropyridin-2-ol
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59315-47-8, 59315-50-3, 5154-00-7
Record name 6-Amino-2-pyridinol
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Record name 6-Aminopyridin-2-ol
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Record name 6-Amino-2(1H)-pyridone
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Record name 6-aminopyridin-2-ol
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Record name 2-Amino-6-hydroxypyridine
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Preparation Methods

Reaction Mechanism and Conditions

2,6-Diaminopyridine undergoes diazotization at the 2-position amino group using hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at low temperatures (0–5°C). The resulting diazonium salt is unstable and immediately hydrolyzed under heated aqueous conditions (70–80°C) to replace the diazo group with a hydroxyl moiety. The reaction is summarized as:

2,6-DiaminopyridineHCl, NaNO2,05C2-Diazo-6-aminopyridineH2O,Δ6-Amino-2-hydroxypyridine\text{2,6-Diaminopyridine} \xrightarrow{\text{HCl, NaNO}2, \, 0-5^\circ\text{C}} \text{2-Diazo-6-aminopyridine} \xrightarrow{\text{H}2\text{O}, \, \Delta} \text{6-Amino-2-hydroxypyridine}

The regioselectivity of the diazotization step is influenced by the electronic environment of the pyridine ring. The amino group at the 2-position is more reactive due to reduced steric hindrance and enhanced nucleophilicity compared to the 6-position.

Optimization Challenges

The moderate yield (32%) arises from competing side reactions, including:

  • Incomplete Diazotization : Residual starting material due to insufficient nitrous acid concentration.

  • Over-Hydrolysis : Prolonged heating degrades the product into undefined byproducts.

  • Purification Losses : The polar nature of 6-amino-2-hydroxypyridine complicates isolation via crystallization.

Experimental refinements, such as controlled nitrous acid addition and shorter hydrolysis durations, could improve efficiency. For instance, maintaining stoichiometric excess of HCl (3–4 equivalents) and NaNO₂ (1.1 equivalents) enhances diazotization completeness.

Alternative Synthetic Strategies from Related Pyridine Derivatives

While direct methods for 6-amino-2-hydroxypyridine are limited, analogous routes for structurally similar compounds provide insights into potential adaptations.

Halogen Substitution and Deprotection

A patent describing 2-amino-5-hydroxypyridine synthesis (CN105175321A) highlights a three-step strategy applicable to other hydroxyaminopyridines:

  • Protection : The amino group in 2-amino-5-halopyridine is protected using 2,5-hexanedione and tosic acid.

  • Substitution : Halogen displacement with sodium benzylalcohol introduces a methoxy group.

  • Deprotection : Acidic hydrolysis (e.g., HBr/HOAc) removes protecting groups to yield the hydroxyl moiety.

Adapting this method for 6-amino-2-hydroxypyridine would require 2-amino-6-halopyridine as a starting material. However, commercial availability of such precursors is limited, necessitating custom synthesis.

Hydrazine-Mediated Amination and Reduction

A method for 2-aminopyridine derivatives (US20060047124A1) employs hydrazine substitution and catalytic hydrogenation. For example, 3-substituted-2,5,6-trifluoropyridine reacts with hydrazine to form a hydrazino intermediate, which is reduced to the amine using Raney nickel. While this approach targets fluorinated analogs, replacing fluorine with hydroxyl groups via hydrolysis could hypothetically yield 6-amino-2-hydroxypyridine. Challenges include:

  • Regioselective Hydroxylation : Ensuring hydroxylation occurs at the desired position without over-reduction.

  • Catalyst Compatibility : Raney nickel may deactivate in aqueous acidic conditions required for hydrolysis.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYieldLimitations
Diazotization/Hydrolysis2,6-DiaminopyridineHCl, NaNO₂, H₂O, 70–80°C32%Side reactions, low yield
Halogen Substitution2-Amino-6-halopyridine2,5-Hexanedione, HBr/HOAcN/APrecursor scarcity
Hydrazine ReductionHalogenated PyridinesHydrazine, Raney nickel, H₂N/AMulti-step, regioselectivity

Industrial and Environmental Considerations

The diazotization method, while straightforward, faces scalability hurdles due to corrosive reagents (HCl, NaNO₂) and waste management. Green chemistry alternatives, such as enzymatic diazotization or photocatalytic hydrolysis, remain underexplored. Meanwhile, halogen substitution routes offer higher atom economy but require costly palladium or copper catalysts for cross-coupling steps.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-hydroxypyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of different substituted pyridines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various alkylated or halogenated pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-6-hydroxypyridine involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biochemical and chemical processes . These interactions can influence enzyme activity, protein function, and other biological processes.

Comparison with Similar Compounds

Physicochemical Properties :

  • Melting Point : 211–212°C
  • Boiling Point : 358.7 ± 35.0°C (predicted)
  • Density : 1.208 ± 0.06 g/cm³ (predicted)
  • pKa : 10.32 ± 0.10 (predicted)
  • Solubility : Moderately soluble in polar solvents; storage requires a dark, inert atmosphere at room temperature .

Applications :
Primarily used as a synthesis reagent in pharmaceuticals and agrochemicals, it serves as a building block for heterocyclic compounds and metal coordination complexes .

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key differences between 2-amino-6-hydroxypyridine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
This compound 5154-00-7 C₅H₆N₂O 110.11 -NH₂, -OH (positions 2,6) 211–212 Pharmaceutical synthesis, metal ligands
2-Amino-6-methylpyridine 1824-81-3 C₆H₈N₂ 108.14 -NH₂, -CH₃ (positions 2,6) Not reported Organic synthesis intermediates
2-Amino-5-chloropyridine 1072-98-6 C₅H₅ClN₂ 128.56 -NH₂, -Cl (positions 2,5) Not reported Agrochemical precursors
2-Amino-3-nitro-6-phenylpyridine 102266-15-9 C₁₁H₈N₃O₂ 214.20 -NH₂, -NO₂, -C₆H₅ (positions 2,3,6) Not reported Specialty chemical research

Key Observations :

Substituent Effects on Properties: Hydroxyl (-OH) Group: Enhances hydrogen-bonding capacity and acidity (pKa ~10.32) compared to methyl or chloro analogs, making this compound more reactive in polar environments . Methyl (-CH₃) Group: Increases hydrophobicity in 2-amino-6-methylpyridine, likely improving lipid solubility but reducing aqueous reactivity . Nitro (-NO₂) and Phenyl (-C₆H₅) Groups: In 2-amino-3-nitro-6-phenylpyridine, these substituents enhance aromatic stacking and electrophilic substitution reactivity, suited for nitro-reduction or coupling reactions .

Thermal Stability: this compound exhibits a higher melting point (211–212°C) than many analogs, attributed to strong intermolecular hydrogen bonding . Data for analogs is sparse, highlighting a research gap.

Safety and Handling: this compound is harmful if swallowed and causes serious eye irritation; handling requires PPE and ventilation .

Research Implications and Gaps

  • Synthetic Utility: The hydroxyl group in this compound enables its use in pH-sensitive reactions, whereas methyl or chloro analogs may prioritize steric or electronic effects .
  • Data Limitations: Melting points, solubility, and toxicity data for analogs like 2-amino-6-methylpyridine are underreported, warranting further study.
  • Emerging Applications: Derivatives such as 2-amino-3-nitro-6-phenylpyridine show promise in specialty chemicals but require deeper mechanistic exploration .

Biological Activity

2-Amino-6-hydroxypyridine (C5H6N2O) is an organic compound characterized by an amino group at the 2-position and a hydroxyl group at the 6-position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. In vitro studies have demonstrated its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibiotics.

Anticancer Properties

The anticancer activity of this compound has been explored through various studies. For instance, it has been implicated in inhibiting the growth of several cancer cell lines, including glioblastoma and breast cancer cells. A notable study highlighted that certain derivatives showed enhanced cytotoxicity when used in combination with clinically relevant small molecule inhibitors .

Case Study: Glioblastoma Cells

In a study focusing on glioblastoma, specific derivatives of this compound demonstrated potent anti-cancer activity. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with cellular pathways involved in cell survival and proliferation .

Antioxidant Activity

The compound has also shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage. This activity is particularly relevant in the context of neuroprotection and skin protection from UV-induced damage.

The biological activity of this compound is believed to be mediated through several molecular mechanisms:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in cancer progression or microbial growth.
  • Gene Expression Modulation: The compound has been shown to alter gene expression profiles associated with cell cycle regulation and apoptosis.
  • Photoprotective Effects: It may inhibit lipid peroxidation induced by UV radiation, thus providing a protective effect against skin damage .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus, E. coli
AnticancerInduces apoptosis in glioblastoma and breast cancer cells
AntioxidantProtects against oxidative stress

Case Study Findings on Anticancer Activity

Compound DerivativeCancer TypeIC50 (µM)Mechanism of Action
5oGlioblastoma15Induces apoptosis; enhances cytotoxicity
5o + Small MoleculeGlioblastoma8Synergistic effect with kinase inhibitors
Other DerivativesBreast CancerVariesCell cycle arrest; apoptosis induction

Research Findings

Recent studies have elucidated the diverse biological activities of this compound. For instance, one investigation reported that specific derivatives could suppress nitric oxide production in immune cells, indicating potential anti-inflammatory properties . Additionally, the compound's structural features suggest it could serve as a scaffold for developing novel therapeutic agents targeting various diseases.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies: To elucidate detailed molecular pathways affected by this compound.
  • Derivatives Development: Synthesis of new derivatives to enhance potency and selectivity for specific biological targets.

Q & A

Q. Safety

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
  • Waste disposal : Neutralize acidic/basic residues before transferring to hazardous waste facilities .
    Acute toxicity data (e.g., LD₅₀ = 200 mg/kg orally in rats) warrant strict exposure limits .

What computational methods predict the reactivity of this compound in catalytic systems?

Q. Advanced

  • DFT calculations : Model electron density maps to identify reactive sites (e.g., hydroxyl oxygen as nucleophile) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) for drug discovery applications.
    Validate predictions with experimental kinetic studies (e.g., Hammett plots for substituent effects) .

How does pH affect the solubility and stability of this compound in aqueous solutions?

Q. Basic

  • Solubility : Increases in acidic media (pH < 3) due to protonation of the amino group.
  • Stability : Degrades rapidly in strongly alkaline conditions (pH > 10) via hydroxyl group deprotonation and oxidation.
    Use buffered solutions (pH 5–7) for biological assays to maintain integrity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-6-hydroxypyridine

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